molecular formula C21H20O5 B6493841 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one CAS No. 159647-63-9

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B6493841
CAS No.: 159647-63-9
M. Wt: 352.4 g/mol
InChI Key: QAXBZZRFGZXCMY-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a chromen-4-one core structure with various substituents, including a dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as N,N-dimethylformamide and catalysts like lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The dihydro-1,4-benzodioxin moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups into the dihydro-1,4-benzodioxin moiety .

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-mediated reactions and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the dihydro-1,4-benzodioxin moiety and have similar chemical properties.

    Chromen-4-one derivatives:

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one apart is the combination of the chromen-4-one core with the dihydro-1,4-benzodioxin moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-12-9-14-18(11-15(12)22)26-16(4-2)20(21(14)23)13-5-6-17-19(10-13)25-8-7-24-17/h5-6,9-11,22H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBZZRFGZXCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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